molecular formula C18H24N2O2 B10915223 ethyl 3-(1H-benzimidazol-2-yl)-1,2,2-trimethylcyclopentanecarboxylate

ethyl 3-(1H-benzimidazol-2-yl)-1,2,2-trimethylcyclopentanecarboxylate

Cat. No.: B10915223
M. Wt: 300.4 g/mol
InChI Key: CDKQNGIWVZDPFV-UHFFFAOYSA-N
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Description

ETHYL 3-(1H-1,3-BENZIMIDAZOL-2-YL)-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLATE is a complex organic compound that features a benzimidazole moiety Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(1H-1,3-BENZIMIDAZOL-2-YL)-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLATE typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Cyclopentanecarboxylate Formation: The cyclopentanecarboxylate moiety is introduced through esterification reactions, often using ethyl chloroformate or similar reagents.

    Final Coupling: The final step involves coupling the benzimidazole core with the cyclopentanecarboxylate moiety under basic conditions, typically using a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(1H-1,3-BENZIMIDAZOL-2-YL)-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

ETHYL 3-(1H-1,3-BENZIMIDAZOL-2-YL)-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 3-(1H-1,3-BENZIMIDAZOL-2-YL)-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Methyl 3-(1H-1,3-benzimidazol-2-yl)-1,2,2-trimethyl-1-cyclopentanecarboxylate: A similar compound with a methyl ester instead of an ethyl ester.

    3-(1H-1,3-benzimidazol-2-yl)-1,2,2-trimethyl-1-cyclopentanecarboxylic acid: The corresponding carboxylic acid derivative.

Uniqueness

ETHYL 3-(1H-1,3-BENZIMIDAZOL-2-YL)-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester group can influence its solubility, reactivity, and biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 3-(1H-benzimidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-5-22-16(21)18(4)11-10-12(17(18,2)3)15-19-13-8-6-7-9-14(13)20-15/h6-9,12H,5,10-11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKQNGIWVZDPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(C1(C)C)C2=NC3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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